

Application Notes and Protocols for Scintillation Counting of Mercury-195

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mercury-195

Cat. No.: B1202985

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Introduction to Mercury-195

Mercury-195 (^{195}Hg) is a radioisotope of mercury with a half-life of 10.53 hours. It decays primarily through electron capture (EC) to Gold-195 (^{195}Au), emitting a variety of gamma rays and X-rays.[1] ^{195}Hg also has a metastable isomer, **Mercury-195m** ($^{195\text{m}}\text{Hg}$), with a longer half-life of 41.6 hours, which decays by isomeric transition (IT) to the ground state of ^{195}Hg or by electron capture to ^{195}Au . [2] These decay characteristics make ^{195}Hg a valuable radiotracer in various research applications, including pharmacology, toxicology, and environmental science, particularly in studies involving mercury distribution and kinetics. Accurate and reliable quantification of ^{195}Hg is crucial for these applications, and scintillation counting is a primary method for this purpose.

This document provides detailed protocols for the quantification of **Mercury-195** using both liquid scintillation counting and gamma spectroscopy with a Sodium Iodide (NaI(Tl)) detector.

Decay Properties of Mercury-195

A summary of the key decay properties for ^{195}Hg and its isomer $^{195\text{m}}\text{Hg}$ is presented in the table below. This information is essential for selecting the appropriate detection method and for data analysis.

Property	Mercury-195 (¹⁹⁵ Hg)	Mercury-195m (^{195m} Hg)
Half-life	10.53(3) hours[1]	41.6(8) hours[2]
Decay Mode	100% Electron Capture (EC) to ¹⁹⁵ Au[1]	54.2(20)% Isomeric Transition (IT) to ¹⁹⁵ Hg, 45.8(20)% Electron Capture (EC) to ¹⁹⁵ Au[2]
Major Gamma/X-ray Emissions (keV)	Multiple emissions, including those from the decay of the daughter nuclide ¹⁹⁵ Au. Key emissions are around 30-80 keV (X-rays) and various gamma lines up to ~1.554 MeV.[1]	Similar to ¹⁹⁵ Hg, with additional characteristic gamma rays from isomeric transition.
Specific Activity	5.676 x 10 ¹⁶ Bq/g[1]	1.437 x 10 ¹⁶ Bq/g[2]

Protocol 1: Liquid Scintillation Counting (LSC)

Liquid scintillation counting is a highly efficient method for detecting the low-energy electrons and photons emitted during the electron capture decay of ¹⁹⁵Hg.[3][4] The intimate mixing of the sample with the scintillation cocktail ensures a nearly 4π detection geometry, maximizing counting efficiency.[5][6]

Materials

- Liquid Scintillation Counter: A modern instrument with coincidence counting and quench correction capabilities.[3][7]
- Scintillation Vials: 20 mL glass or low-diffusion plastic vials.[6]
- Liquid Scintillation Cocktail: A high-efficiency, emulsifying cocktail suitable for aqueous and organic samples (e.g., Ultima Gold™, Insta-Gel®).[8][9][10]
- Pipettes and Tips: Calibrated for accurate sample and cocktail dispensing.

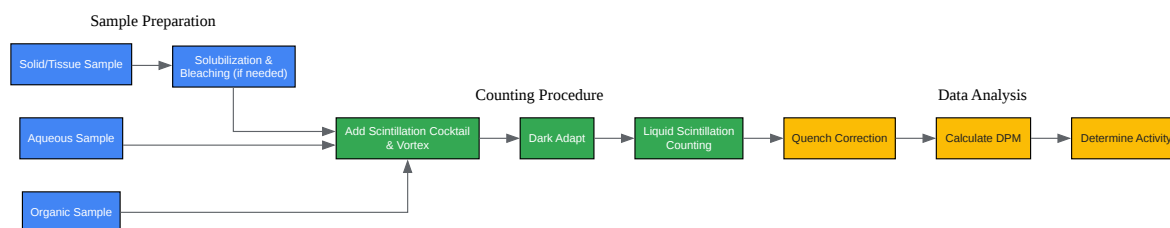
- Quench Standards: A set of commercially available or laboratory-prepared quenched standards for the chosen cocktail.[\[11\]](#)[\[12\]](#)
- Sample Solubilizers (if required): For solid samples or biological tissues (e.g., Soluene®-350, sodium hypochlorite).[\[6\]](#)[\[10\]](#)[\[13\]](#)

Experimental Protocol

- Sample Preparation:
 - Aqueous Samples: Directly pipette a known volume (typically 0.1 - 2 mL) of the ^{195}Hg -containing solution into a scintillation vial. Ensure the sample is clear and free of precipitates.[\[10\]](#)
 - Organic Samples: Pipette a known volume of the sample into the vial. Ensure miscibility with the scintillation cocktail.
 - Solid Samples/Tissues:
 1. Place the weighed sample into a vial.
 2. Add an appropriate solubilizing agent according to the manufacturer's instructions. This may involve heating.[\[6\]](#)[\[13\]](#)
 3. After complete dissolution, allow the sample to cool to room temperature.
 4. If the solution is colored, a bleaching agent (e.g., benzoyl peroxide) may be necessary to reduce color quenching.[\[3\]](#)[\[6\]](#)
 5. Neutralize the sample if a strong base was used for solubilization before adding the cocktail.
- Cocktail Addition:
 - Add 10-15 mL of the liquid scintillation cocktail to each vial containing the prepared sample.

- Cap the vials tightly and vortex for at least 10 seconds to ensure a homogeneous mixture.
[5][10]
- Visually inspect the vials to ensure they are a single, clear phase or a stable, uniform emulsion.[3][10]
- Dark Adaptation:
 - Place the vials in the liquid scintillation counter and allow them to dark-adapt for at least one hour to reduce chemiluminescence and phosphorescence.[6]
- Instrument Setup and Counting:
 - Set up the liquid scintillation counter with an appropriate energy window for ^{195}Hg . Given its decay via electron capture, a wide energy window (e.g., 0-2000 keV) is generally suitable to capture the full spectrum of emitted electrons and low-energy photons.
 - Program the counter to perform quench correction using the external standard method.[4][14][15]
 - Count each sample for a sufficient time to achieve the desired statistical precision (e.g., a 2-sigma error of less than 5%). A typical count time is 1-10 minutes per sample.
- Data Analysis:
 - The liquid scintillation counter software will typically provide the counts per minute (CPM) and a quench indicating parameter (e.g., tSIE, SIS).[7][11]
 - Using a pre-established quench curve for the specific cocktail and instrument, the counting efficiency for each sample is determined from its quench parameter.[11][12]
 - Calculate the disintegrations per minute (DPM) for each sample using the formula: $\text{DPM} = \text{CPM} / \text{Efficiency}$
 - The activity of the sample can then be determined from the DPM value.

Workflow for LSC of Mercury-195



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Caption: Workflow for ^{195}Hg quantification by LSC.

Protocol 2: Gamma Spectroscopy with NaI(Tl) Detector

Gamma spectroscopy is a suitable method for the identification and quantification of ^{195}Hg , especially in samples where other radionuclides may be present or when non-destructive analysis is required. A NaI(Tl) detector offers high detection efficiency for gamma rays.[16][17]

Materials

- NaI(Tl) Scintillation Detector: A standard 3"x3" NaI(Tl) crystal coupled to a photomultiplier tube (PMT).[18]
- Lead Shielding: To reduce background radiation.
- Multichannel Analyzer (MCA): For acquiring and analyzing the gamma-ray spectrum.[17][19]
- High Voltage Power Supply and Preamplifier/Amplifier.[16]
- Calibration Sources: A set of certified gamma-ray sources with energies spanning the range of interest (e.g., ^{137}Cs , ^{60}Co , ^{22}Na).[16]

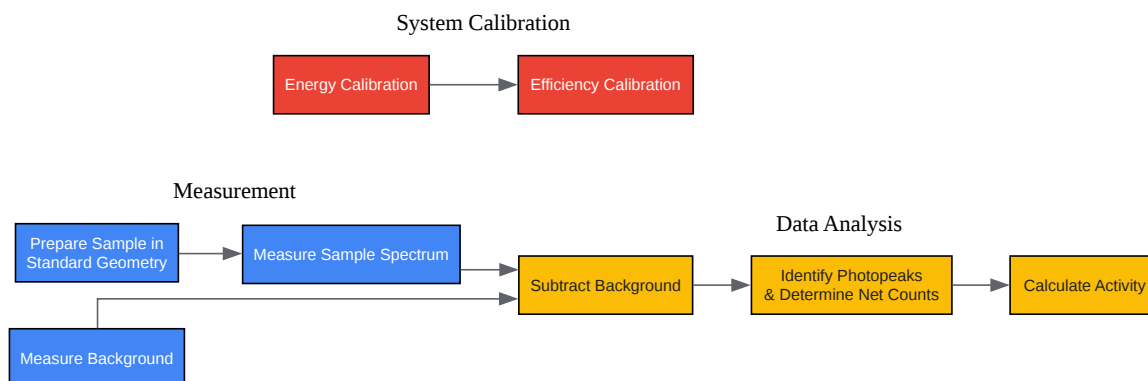
- Sample Vials/Containers: Standardized geometry for sample and standard measurements (e.g., 20 mL vials).

Experimental Protocol

- System Calibration:
 - Energy Calibration:
 1. Acquire spectra from at least two known gamma-ray sources with well-defined photopeaks (e.g., ^{137}Cs at 662 keV and ^{60}Co at 1173 and 1332 keV).
 2. Plot the photopeak channel number versus the known gamma-ray energy.
 3. Perform a linear regression to determine the energy calibration equation ($\text{Energy} = m * \text{Channel} + c$).
 - Efficiency Calibration:
 1. Using a set of calibrated gamma sources with known activities, acquire a spectrum for each source in the same geometry as the samples will be counted.
 2. For each photopeak, calculate the net counts (total counts minus background).
 3. Determine the detection efficiency for each energy using the formula: $\text{Efficiency} = \text{Net Counts} / (\text{Activity} * \text{Live Time} * \text{Gamma-ray Abundance})$
 4. Plot the efficiency versus energy to generate an efficiency curve for the detector and geometry.
- Sample Preparation:
 - Place a known volume or weight of the ^{195}Hg -containing sample into a vial that matches the geometry used for efficiency calibration.
 - Seal the vial to prevent contamination.
- Background Measurement:

- Acquire a background spectrum for a time period at least as long as the sample counting time with an empty, identical vial in the detector shield. This will be subtracted from the sample spectra.
- Sample Counting:
 - Place the sample vial on the NaI(Tl) detector in a reproducible position.
 - Acquire the gamma-ray spectrum for a sufficient time to obtain good counting statistics in the photopeaks of interest.
- Data Analysis:
 - Subtract the background spectrum from the sample spectrum.
 - Identify the characteristic photopeaks of ^{195}Hg and its decay products.
 - Determine the net counts in the relevant photopeaks.
 - Calculate the activity of ^{195}Hg in the sample using the net counts, the pre-determined detection efficiency at the photopeak energy, the gamma-ray abundance, and the counting time.

Workflow for Gamma Spectroscopy of Mercury-195



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- To cite this document: BenchChem. [Application Notes and Protocols for Scintillation Counting of Mercury-195]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202985#scintillation-counting-protocols-for-mercury-195]

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